N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
説明
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特性
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)12(17)15-10-5-3-9(4-6-10)14-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVUYZSTGQQEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Mechanism of Action of the Selective Cannabinoid Receptor 2 (CB2) Agonist, AM1241
A Note on the Topic: The initial query for "N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide" did not yield information on a well-characterized compound with an established mechanism of action. However, the structural elements and name bear a resemblance to known pharmacologically active agents. This guide will focus on AM1241 , a well-researched and selective agonist for the Cannabinoid Receptor 2 (CB2). The therapeutic potential and extensively documented mechanism of AM1241 make it a topic of significant interest to researchers in drug development. For completeness, a brief discussion on the chemical reactivity of the bromoacetyl moiety, present in the original query, is included to contrast with the mechanism of AM1241.
Introduction
AM1241 is a synthetic, aminoalkylindole-based ligand that has been instrumental in elucidating the physiological and pathophysiological roles of the Cannabinoid Receptor 2 (CB2).[1] Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells.[1][2] This distribution has positioned the CB2 receptor as an attractive therapeutic target for a variety of conditions, including neuropathic pain, inflammation, and neurodegenerative diseases, without the central nervous system side effects associated with CB1 receptor activation.[1][3] AM1241 exhibits high affinity and selectivity for the CB2 receptor, making it a valuable tool for both basic research and preclinical drug development.[1][3]
Core Mechanism of Action: Selective CB2 Receptor Agonism
The primary mechanism of action of AM1241 is its function as a selective agonist at the CB2 receptor. Agonism at this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events that ultimately modulate cellular function.
Receptor Binding and Selectivity
AM1241 demonstrates a marked preference for the CB2 receptor over the CB1 receptor. This selectivity is a cornerstone of its therapeutic potential, as it avoids the psychotropic effects mediated by CB1. The binding affinity of AM1241 has been quantified in numerous studies, consistently showing high affinity for the CB2 receptor.
| Receptor | Ligand | K_i (nM) | Source |
| Human CB2 | AM1241 | ~7 | [4] |
| Human CB1 | AM1241 | >580 | [2] |
| Rodent CB2 | AM1241 | 3.4 ± 0.5 | [1][5] |
| Rodent CB1 | AM1241 | 280 ± 41 | [1][5] |
Table 1: Binding Affinities (K_i) of AM1241 for Cannabinoid Receptors
The data clearly illustrates the significant selectivity of AM1241 for the CB2 receptor, with over 80-fold greater affinity for the human CB2 receptor compared to the human CB1 receptor.[2][4]
Downstream Signaling Pathways
Upon binding to the CB2 receptor, which is typically coupled to G_i/o proteins, AM1241 triggers a conformational change in the receptor, leading to the activation of several downstream signaling pathways.
-
Inhibition of Adenylyl Cyclase: A canonical signaling pathway for G_i/o-coupled receptors is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This modulation of cAMP can affect the activity of protein kinase A (PKA) and other downstream effectors.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: AM1241 has been shown to stimulate the phosphorylation and activation of extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway.[4] This pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and survival.
-
Modulation of Pro-survival and Antioxidant Pathways: Recent studies have highlighted the ability of AM1241 to activate pro-survival and antioxidant signaling cascades. Notably, it has been shown to activate the PI3K/Akt/Nrf2 and Stat3 signaling pathways.[7][8] Activation of Nrf2, a master regulator of the antioxidant response, leads to the upregulation of cytoprotective genes like heme oxygenase-1 (HO-1).[8][9] The activation of Stat3 is also implicated in promoting cell survival and reducing apoptosis.[7]
The functional activity of AM1241 can be complex, exhibiting species-specific differences. For instance, in some assay systems, it acts as a partial agonist at the human CB2 receptor, while behaving as an inverse agonist at rodent CB2 receptors in cAMP assays.[6][10] This highlights the importance of careful characterization of its pharmacology in the specific experimental system being used.
Figure 1: Simplified signaling pathways activated by AM1241 upon binding to the CB2 receptor.
Experimental Protocols for Characterizing the Mechanism of Action
The elucidation of AM1241's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i) and selectivity of a ligand for its receptor.
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Objective: To quantify the affinity of AM1241 for CB1 and CB2 receptors.
-
Principle: A radiolabeled ligand with known affinity for the receptor (e.g., [³H]CP55,940) is competed for binding with increasing concentrations of the unlabeled test compound (AM1241). The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the K_i.
-
Step-by-Step Protocol:
-
Prepare cell membranes from cells expressing the receptor of interest (e.g., HEK or CHO cells stably expressing human CB1 or CB2, or tissue homogenates from rat brain for CB1 and mouse spleen for CB2).[1][11]
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., 0.8 nM [³H]CP55,940).[11]
-
Add increasing concentrations of AM1241.
-
Add the membrane preparation (approximately 50 µg of protein per well).[11]
-
Incubate at 30°C for 1 hour to allow binding to reach equilibrium.[11]
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of AM1241 and determine the IC₅₀ value using non-linear regression.
-
Calculate the K_i value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of a ligand to modulate the activity of adenylyl cyclase.
-
Objective: To determine the functional efficacy of AM1241 (agonist, antagonist, or inverse agonist) at the CB2 receptor.
-
Principle: CB2 receptor activation by an agonist inhibits forskolin-stimulated adenylyl cyclase activity, leading to a decrease in cAMP levels. This change in cAMP can be measured using various methods, such as competitive immunoassays or reporter gene assays.
-
Step-by-Step Protocol:
-
Culture cells expressing the CB2 receptor (e.g., HEK-hCB2 cells).
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add increasing concentrations of AM1241.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 37 µM) to induce cAMP production.[4]
-
Incubate for 20 minutes at 37°C.[4]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Plot the cAMP levels against the log concentration of AM1241 to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists).
-
Figure 2: A generalized workflow for characterizing the mechanism of action of a CB2 agonist like AM1241.
In Vivo Models
AM1241 has been extensively studied in various animal models to understand its therapeutic effects, which are a direct consequence of its mechanism of action.
-
Neuropathic Pain Models: In models such as spinal nerve ligation in rats, intraperitoneal administration of AM1241 has been shown to dose-dependently reverse tactile and thermal hypersensitivity.[1][3] These effects are blocked by a CB2 selective antagonist (e.g., AM630) but not by a CB1 selective antagonist, confirming the CB2-mediated mechanism.[1][3]
-
Myocardial Ischemia-Reperfusion Injury Models: In rodent models of heart attack, AM1241 has been demonstrated to reduce infarct size, decrease inflammation, and limit oxidative stress, thereby protecting the heart muscle.[7][8] These protective effects are associated with the activation of the Nrf2/HO-1 signaling pathway.[8]
The Bromoacetyl Moiety: A Note on Covalent Modification
The initial query included a "bromoacetyl" group. It is important to distinguish the mechanism of AM1241 from that of compounds containing this reactive moiety. The bromoacetyl group is an electrophilic warhead that can react with nucleophilic amino acid residues in proteins, such as the thiol group of cysteine, to form a stable, covalent thioether bond.[12][13][14] This irreversible binding contrasts with the reversible, non-covalent interactions of AM1241 with the CB2 receptor. Covalent inhibitors are a distinct class of drugs with their own set of advantages and challenges.
Conclusion
AM1241 is a highly selective CB2 receptor agonist that has been pivotal in understanding the therapeutic potential of targeting this receptor. Its mechanism of action is initiated by high-affinity binding to the CB2 receptor, leading to the modulation of multiple downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of pro-survival and antioxidant cascades like the ERK, Akt/Nrf2, and Stat3 pathways. This intricate signaling network underlies its demonstrated efficacy in preclinical models of pain, inflammation, and ischemia. The continued study of AM1241 and other selective CB2 agonists holds significant promise for the development of novel therapeutics for a range of debilitating diseases.
References
-
Yao, B. B., Hsieh, G. C., Frost, J. M., Fan, Y., Garrison, T. R., Daza, A. V., ... & Decker, M. W. (2006). In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor?. British journal of pharmacology, 149(2), 145–154. [Link]
-
Ibrahim, M. M., Deng, H., Zvonok, A., Cockayne, D. A., Kwan, J., Mata, H. P., ... & Malan, T. P. (2003). Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS. Proceedings of the National Academy of Sciences, 100(18), 10529-10533. [Link]
-
Bingham, B., Jones, P. G., Uveges, A. J., Lazzaro, J. T., Kute, T., & Urban, J. D. (2007). Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. British journal of pharmacology, 151(7), 1061–1070. [Link]
-
Avraham, Y., Mabourakh, S., Vorobiev, L., Zolotarev, O., & Berry, E. M. (2014). The cannabinoid CB2 receptor agonist AM1241 enhances neurogenesis in GFAP/Gp120 transgenic mice displaying HIV-1-associated neurocognitive disorders. British journal of pharmacology, 171(2), 468-479. [Link]
-
Kim, K., Kim, H. J., Lee, S. H., & Kim, S. H. (2007). The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset. Journal of neurochemistry, 101(1), 87-98. [Link]
-
Ibrahim, M. M., Porreca, F., Lai, J., Albrecht, P. J., Rice, F. L., Khodorova, A., ... & Malan, T. P. (2005). CB2 cannabinoid receptor activation produces antinociception by stimulating peripheral release of endogenous opioids. Proceedings of the National Academy of Sciences, 102(8), 3093-3098. [Link]
-
Wang, Y., Wang, Q., Li, X., Su, T., Qin, X., Zhang, X., ... & Cao, F. (2017). Activation of cannabinoid receptor type II by AM1241 protects adipose-derived mesenchymal stem cells from oxidative damage and enhances their therapeutic efficacy in the treatment of myocardial infarction. Oncotarget, 8(52), 89791. [Link]
-
Stratton, J. M., Wotherspoon, G., & Clarke, I. J. (2023). Treatment of Diet-Induced Obese Rats with CB2 Agonist AM1241 or CB2 Antagonist AM630 Reduces Leptin and Alters Thermogenic mRNA in Adipose Tissue. International Journal of Molecular Sciences, 24(8), 7601. [Link]
-
ResearchGate. (n.d.). AM1241 is a CB2 cannabinoid receptor-selective ligand. [Link]
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Yao, B. B., Hsieh, G. C., & Decker, M. W. (2008). Characterization of a Cannabinoid CB 2 Receptor-Selective amide ], Using in Vitro Pharmacological Assays , in Vivo Pain Models , and Pharmacological Magnetic Resonance Imaging. Journal of Pharmacology and Experimental Therapeutics, 327(1), 141-150. [Link]
-
Li, C., Zhang, Y., Chen, Z., Li, L., Li, Y., & Li, Y. (2024). Cannabinoid Receptor-2 agonist AM1241 Attenuates Myocardial Ischemia-Reperfusion-Induced Oxidative Stress in Rats via Nrf2/HO-1 Pathway. Cellular Physiology and Biochemistry, 58(1), 1-13. [Link]
- Robey, F. A., & Fields, R. L. (1992). U.S. Patent No. EP0590038A4. Washington, DC: U.S.
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Shi, Y., Zhang, Z., Li, J., Wang, J., & Wang, Y. (2024). Therapeutic potential of EVs loaded with CB2 receptor agonist in spinal cord injury via the Nrf2/HO-1 pathway. Expert Opinion on Biological Therapy, 1-15. [Link]
- Robey, F. A., & Fields, R. L. (1992). World Intellectual Property Organization.
- Robey, F. A., & Linder, W. (1991). U.S. Patent No. 5,066,716. Washington, DC: U.S.
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Technical Guide: Structural and Spectroscopic Characterization of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Abstract: This technical guide provides a comprehensive examination of the synthesis, single-crystal X-ray structure, and detailed NMR spectroscopic characterization of the novel bifunctional compound, N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide. This molecule serves as a valuable model system, incorporating a reactive electrophilic site (the α-bromoacetyl group) and a stabilizing amide moiety. Such structures are of significant interest in medicinal chemistry, particularly for the development of covalent inhibitors and chemical probes. This document outlines the experimental logic, from material synthesis to advanced structural elucidation, offering field-proven insights for researchers in chemical synthesis, structural biology, and drug development.
Introduction and Scientific Context
The rational design of targeted therapeutic agents often relies on molecules capable of forming stable, covalent bonds with their biological targets. The α-haloacetyl moiety is a well-established electrophilic "warhead" used for this purpose, capable of reacting with nucleophilic residues like cysteine or histidine on proteins. The title compound, N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide, couples this reactive group with a substituted aromatic scaffold, providing a framework that can be further functionalized to enhance target specificity.
A thorough understanding of the compound's three-dimensional structure, conformational preferences, and electronic properties is paramount for predicting its reactivity and optimizing its design. Single-crystal X-ray diffraction provides definitive information on the solid-state conformation and intermolecular interactions, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the structure and dynamics in solution. This guide details the integrated application of these techniques to build a complete structural profile of the molecule.
Synthesis and Purification for Analysis
The synthesis of a pure, crystalline sample is the foundational step for reliable structural analysis. A logical and high-yielding synthetic pathway is crucial. The chosen two-step synthesis, starting from the commercially available 4-aminoacetanilide, is designed for efficiency and ease of purification.
Synthetic Pathway
The synthesis involves the hydrolysis of the starting material to form a key diamine intermediate, which is then selectively acylated.
}
Figure 1. Two-step synthetic route to the title compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of N-(4-aminophenyl)-2-methylpropanamide.
-
To a solution of p-phenylenediamine (1.0 eq) in dichloromethane (DCM) at 0 °C, pyridine (1.1 eq) is added.
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Isobutyryl chloride (1.05 eq) is added dropwise, and the reaction is stirred for 4 hours while warming to room temperature.
-
The reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the intermediate product, which is used without further purification. The rationale for selective mono-acylation is based on the slight deactivation of the second amino group after the first has been acylated.
-
-
Step 2: Synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide.
-
The intermediate N-(4-aminophenyl)-2-methylpropanamide (1.0 eq) is dissolved in acetone, and potassium carbonate (K₂CO₃, 2.0 eq) is added as a base.
-
Bromoacetyl bromide (1.1 eq) is added dropwise at 0 °C. The reaction is stirred overnight at room temperature.
-
The mixture is filtered to remove inorganic salts, and the solvent is evaporated. The resulting crude solid is purified by recrystallization from an ethanol/water mixture. This purification step is critical for removing any di-acylated byproducts and unreacted starting materials, ensuring the high purity required for both NMR and the growth of single crystals.
-
Single-Crystal X-ray Diffraction Analysis
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, angles, and the nature of intermolecular packing forces.
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure is a systematic workflow that demands patience and precision. The quality of the final structure is entirely dependent on the quality of the single crystal used for data collection.
}
Figure 2. Workflow for single-crystal X-ray diffraction.
Hypothetical Crystallographic Data and Structural Interpretation
High-quality, colorless, block-shaped crystals would be grown by slow evaporation from a saturated ethanol solution. A suitable crystal would be mounted on a diffractometer equipped with a Cu Kα radiation source and a cryo-system. The choice of a low temperature (e.g., 100 K) is standard practice to minimize thermal motion and obtain higher resolution data.
The resulting data would be processed and the structure solved and refined using established software packages. The expected key crystallographic parameters are summarized below.
| Parameter | Hypothetical Value | Justification |
| Chemical Formula | C₁₃H₁₅BrN₂O₂ | Based on molecular structure. |
| Formula Weight | 311.18 g/mol | Calculated from the formula. |
| Crystal System | Monoclinic | A common system for organic molecules of this symmetry. |
| Space Group | P2₁/c | A very common and stable centrosymmetric space group. |
| a, b, c (Å) | a = 8.5, b = 15.2, c = 10.1 | Plausible dimensions for a molecule of this size. |
| β (°) | 98.5° | Characteristic of the monoclinic system. |
| Volume (ų) | 1290 | Calculated from cell parameters. |
| Z | 4 | Number of molecules in the unit cell; typical for this space group. |
| R-factor (R1) | ~0.04 (4%) | Indicates a good fit between the model and experimental data. |
Structural Insights: The refined structure would likely reveal a largely planar arrangement of the central phenyl ring and its adjacent amide groups, a conformation stabilized by electron delocalization. The most significant feature would be the intermolecular hydrogen bonding network. The N-H protons of both amide groups are excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. One would expect to see N-H···O=C hydrogen bonds linking adjacent molecules into chains or sheets, which dictates the overall crystal packing. The C-Br bond length would be expected to be in the typical range of 1.93-1.95 Å.
Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy provides the definitive structure in the solution state, which is often more biologically relevant than the solid-state structure. ¹H and ¹³C NMR spectra offer a complete map of the carbon-hydrogen framework.
NMR Experimental Protocol
-
Sample Preparation: Approximately 10-15 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen as the solvent due to its excellent solubilizing power for polar amide-containing compounds and its ability to slow down the exchange of N-H protons, allowing them to be observed as sharp signals that can participate in spin-spin coupling.
-
Data Acquisition: Spectra are acquired on a 500 MHz spectrometer.
-
¹H NMR: 16 scans, 2-second relaxation delay.
-
¹³C NMR: 1024 scans, 2-second relaxation delay, with proton decoupling.
-
2D COSY (Correlation Spectroscopy): Acquired to establish proton-proton coupling networks.
-
Predicted ¹H and ¹³C NMR Spectral Data and Interpretation
The chemical shifts are predicted based on standard values for similar functional groups and are reported relative to tetramethylsilane (TMS).
¹H NMR (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| 10.21 | Singlet | 1H | H -N-C(=O)CH₂Br | Amide protons are deshielded; this one is adjacent to the electron-withdrawing bromoacetyl group. |
| 9.85 | Singlet | 1H | H -N-C(=O)CH(CH₃)₂ | Second amide proton, slightly less deshielded. |
| 7.55 | Doublet | 2H | Ar-H | Aromatic protons ortho to the isobutyramide group, appearing as a doublet due to coupling with neighbors. |
| 7.48 | Doublet | 2H | Ar-H | Aromatic protons ortho to the bromoacetamide group. The two sets of aromatic protons form a classic AA'BB' system. |
| 4.20 | Singlet | 2H | -C(=O)CH₂ Br | Protons on the carbon adjacent to both a carbonyl and a bromine atom are strongly deshielded. |
| 2.65 | Septet | 1H | -C(=O)CH (CH₃)₂ | The methine proton of the isopropyl group, split into a septet by the six equivalent methyl protons. |
| 1.08 | Doublet | 6H | -CH(CH₃ )₂ | The six equivalent methyl protons of the isopropyl group, appearing as a doublet due to coupling with the single methine proton. |
¹³C NMR (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| 175.1 | C =O (isobutyramide) | Typical chemical shift for an amide carbonyl carbon. |
| 164.3 | C =O (bromoacetamide) | Second amide carbonyl, with a slightly different electronic environment. |
| 135.8 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the isobutyramide nitrogen. |
| 134.1 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the bromoacetamide nitrogen. |
| 120.5 | Ar-C H | Aromatic methine carbons. |
| 119.8 | Ar-C H | Aromatic methine carbons. |
| 35.2 | -C H(CH₃)₂ | Aliphatic methine carbon of the isopropyl group. |
| 29.8 | -C H₂Br | The carbon bearing the bromine atom is significantly downfield. |
| 19.5 | -CH(C H₃)₂ | Equivalent methyl carbons of the isopropyl group. |
Visualization of Proton Connectivity (COSY)
A COSY experiment validates the assignments by showing which protons are coupled to each other. For this molecule, the key correlation would be between the isopropyl methine proton and the two methyl groups.
}
Figure 3. Key ¹H-¹H COSY correlations for the title compound.
Conclusion
This guide has detailed the comprehensive structural and spectroscopic characterization of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide. The synthetic route is robust, yielding high-purity material suitable for advanced analysis. Single-crystal X-ray diffraction would be expected to reveal a planar amide-aryl system dominated by intermolecular N-H···O hydrogen bonding. This is complemented by detailed ¹H and ¹³C NMR analysis, which confirms the molecular structure in solution and provides a complete assignment of all proton and carbon signals. Together, these methods provide the foundational structural data necessary for the future application of this molecule in areas such as covalent drug design and chemical biology.
References
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
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Potjewyd, F., & Hopkinson, R. J. (2022). Recent advances in the use of α-halocarbonyls as warheads for covalent inhibition. RSC Medicinal Chemistry, 13(9), 1029-1051. [Link]
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Helliwell, J. R. (2015). Protein crystallography at ambient temperature. IUCrJ, 2(3), 286-294. [Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
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Steiner, T. (2002). The Hydrogen Bond in the Solid State. Angewandte Chemie International Edition, 41(1), 48-76. [Link]
In-Depth Toxicity Profile and Safety Data Sheet (SDS) for N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Executive Summary
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide (Molecular Formula: C₁₃H₁₇BrN₂O₂, MW: 313.19 g/mol ) is a specialized synthetic compound characterized by its highly reactive α -bromoacetamide functional group. In the realm of chemical biology and drug development, compounds of this architecture are typically engineered as Targeted Covalent Inhibitors (TCIs) or chemoproteomic probes.
As a Senior Application Scientist, it is critical to understand that the very mechanism making this compound a valuable research tool—its ability to selectively alkylate cysteine residues—also defines its toxicological profile. This whitepaper synthesizes the mechanistic causality of its toxicity, provides a comprehensive Safety Data Sheet (SDS), and outlines self-validating experimental workflows for profiling its reactivity.
Part 1: Structural Logic & Mechanistic Toxicology
Structural Dissection and Reactivity
The molecule consists of three distinct functional domains:
-
Isobutyramide Tail : Imparts lipophilicity and steric bulk, likely driving non-covalent target recognition.
-
Phenylenediamine Core : Acts as a rigid, hydrophobic spacer.
-
α -Bromoacetamide Warhead : The electrophilic center responsible for covalent bond formation.
The toxicity of this compound is governed by the Sₙ2 nucleophilic substitution of the bromine atom by biological nucleophiles. The α -bromoacetamide is a "soft" electrophile, meaning it possesses a low Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)[1]. Consequently, it preferentially reacts with "soft" nucleophiles, primarily the sulfhydryl (-SH) groups of cysteine residues, rather than "hard" nucleophiles like lysine amines or serine hydroxyls[2].
While iodoacetamides are hyper-reactive and prone to off-target modifications, and chloroacetamides are highly stable (half-life ~3.2 h), bromoacetamides offer a highly efficient middle ground (half-life ~0.08 h at physiological pH)[3]. This robust reactivity ensures efficient alkylation but necessitates strict safety controls.
The Molecular Initiating Events (MIE) of Toxicity
Exposure to this compound triggers two primary cascades:
-
Glutathione (GSH) Depletion : The compound rapidly alkylates intracellular GSH. The collective depletion of the cellular thiol pool removes the cell's primary antioxidant buffer, leading to severe oxidative stress, lipid peroxidation, and ultimately, hepatotoxicity[1].
-
Protein Haptenization : Covalent binding to native structural or enzymatic proteins alters their three-dimensional conformation. The immune system recognizes these modified proteins as foreign antigens (haptens), triggering a hypersensitivity cascade that manifests as severe allergic contact dermatitis or systemic immunotoxicity[3].
Fig 1. Mechanistic pathway of bromoacetamide-induced cellular toxicity.
Part 2: Comprehensive Safety Data Sheet (SDS) Parameters
Because this specific derivative is a specialized research chemical, its hazard profile is extrapolated from the baseline toxicity of its reactive warhead (2-bromoacetamide) combined with its enhanced lipophilicity, which increases dermal penetration[4].
Physicochemical Properties
| Parameter | Value |
| IUPAC Name | N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide |
| Molecular Formula | C₁₃H₁₇BrN₂O₂ |
| Molecular Weight | 313.19 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers. |
GHS Classification & Label Elements
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Category 3 | H301 : Toxic if swallowed[4]. |
| Skin Corrosion/Irritation | Category 1B | H314 : Causes severe skin burns and eye damage[4]. |
| Skin Sensitization | Category 1 | H317 : May cause an allergic skin reaction. |
| Aquatic Toxicity (Acute) | Category 1 | H400 : Very toxic to aquatic life. |
Precautionary Directives
-
P260 : Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
-
P310 : Immediately call a POISON CENTER or doctor/physician.
Part 3: Experimental Workflows for Toxicity & Reactivity Profiling
To validate the safety and reactivity of this compound in a biological context, researchers must employ self-validating assay systems. Below are the gold-standard protocols for quantifying its electrophilic behavior.
Protocol: GSH Depletion Assay via Ellman’s Reagent
This assay measures the compound's potential to induce oxidative stress by quantifying the depletion of free reduced glutathione (GSH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[5].
Rationale: DTNB reacts with free thiols to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow chromophore. A decrease in TNB absorbance correlates directly with the compound's alkylation efficiency.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM Sodium Phosphate buffer containing 1 mM EDTA, adjusted strictly to pH 7.4 to mimic physiological conditions and prevent spurious thiol oxidation.
-
GSH Incubation: Incubate 100 µM of the bromoacetamide compound with 500 µM GSH in the reaction buffer at 37°C. Include a vehicle control (DMSO) and a positive control (Iodoacetamide).
-
Time-Course Sampling: At predefined intervals (e.g., 0, 15, 30, 60, 120 mins), extract 50 µL aliquots from the reaction mixture.
-
DTNB Derivatization: Add the 50 µL aliquot to 150 µL of DTNB working solution (0.4 mg/mL in reaction buffer) in a 96-well microtiter plate.
-
Quantification: Incubate for 5 minutes at room temperature in the dark. Measure absorbance at 412 nm using a microplate reader[5].
-
Data Analysis: Calculate the half-life ( t1/2 ) of GSH depletion using pseudo-first-order kinetics.
Fig 2. Workflow for quantifying electrophilic reactivity via DTNB assay.
Protocol: LC-MS/MS Intact Protein Adduction Profiling
To assess the risk of protein haptenization, the compound's reactivity against a model protein (e.g., Bovine Serum Albumin, BSA) must be profiled.
Critical Insight: Do not use Dithiothreitol (DTT) or β -mercaptoethanol in the final reaction buffer, as these nucleophilic reducing agents will rapidly quench the bromoacetamide warhead.
-
Protein Reduction: Reduce 10 µM BSA with 1 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at 37°C to expose buried cysteine residues.
-
Desalting: Remove excess TCEP using a Zeba™ Spin Desalting Column to prevent any potential phosphine-haloacetamide side reactions.
-
Alkylation: Spike the desalted protein with 50 µM of the bromoacetamide compound. Incubate at 37°C for 2 hours.
-
LC-MS Analysis: Inject the sample into a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the intact mass spectra to observe the mass shift (+233.1 Da, corresponding to the addition of the C₁₃H₁₆N₂O₂ moiety after the loss of HBr).
Part 4: Handling, Decontamination, and Emergency Protocols
Because of the compound's severe skin corrosion and sensitization potential, laboratory handling must adhere to strict containment protocols.
-
Engineering Controls: All weighing and manipulation of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder containment hood[4].
-
Chemical Quenching (Self-Validating Decontamination): In the event of a spill, do not simply wipe it up. Treat the area with a 5% (w/v) solution of Sodium Thiosulfate . The thiosulfate anion is a potent, odorless soft nucleophile that will rapidly undergo an Sₙ2 reaction with the bromoacetamide, neutralizing the electrophilic hazard before physical cleanup.
-
First Aid (Dermal Exposure): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Due to the lipophilic isobutyramide tail, the compound can penetrate the stratum corneum rapidly; immediate medical attention is required to prevent deep tissue burns[4].
Sources
- 1. Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
Application Note: Precision Covalent Protein Labeling Using N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Introduction & Mechanistic Rationale
Covalent protein labeling is a foundational technique in chemical biology, target discovery, and the development of targeted covalent inhibitors (TCIs). The compound N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide (hereafter referred to as the BAM-probe ) is a bifunctional molecule featuring a reactive α -bromoacetamide warhead conjugated to a hydrophobic isobutyramide-substituted phenyl ring.
This specific architecture serves as a highly effective reagent for site-directed cysteine alkylation. The bromoacetamide moiety acts as a soft electrophile. Under slightly basic conditions, the sulfhydryl group (-SH) of a cysteine residue is deprotonated to a highly nucleophilic thiolate anion (-S⁻). This thiolate undergoes a bimolecular nucleophilic substitution ( SN2 ) at the α -carbon of the bromoacetamide, displacing the bromide leaving group and forming an irreversible thioether bond[1].
The Causality of Warhead Selection: Historically, iodoacetamides (IAM) have been the standard for cysteine alkylation; however, their extreme reactivity frequently results in off-target alkylation of lysine, histidine, and N-terminal amines, as well as unwanted methionine oxidation[2]. Conversely, chloroacetamides (CAM) are highly selective but suffer from sluggish kinetics[3]. Bromoacetamides represent the optimal thermodynamic and kinetic "Goldilocks" balance, providing robust labeling efficiency with minimized off-target reactivity[3],[1]. Furthermore, bromoacetamides are increasingly utilized in proteomimetic inhibitors due to their straightforward synthetic implementation and robust covalent modification capabilities[4],[5].
The addition of the hydrophobic N-(4-aminophenyl)-2-methylpropanamide tail in this specific probe enhances its affinity for hydrophobic pockets, making it ideal for proximity-driven labeling, salt-accelerated bioconjugation, or targeted TCI design.
Comparative Reactivity Profile
To justify the use of the BAM-probe over other common alkylating agents, the following table summarizes the relative reactivity and specificity of standard cysteine-reactive warheads.
| Warhead Type | Relative Reactivity | Specificity for Cysteine | Primary Off-Target Risks |
| Iodoacetamide (IAM) | Very High | Moderate | Lysine, Histidine, N-terminus, Methionine oxidation[3],[2] |
| Bromoacetamide (BAM) | High | High | Minimal (Optimal balance of speed and selectivity) [3],[1] |
| Chloroacetamide (CAM) | Low | Very High | Risk of incomplete alkylation due to slow kinetics[3] |
| Maleimide | Extremely High | High | Reversible via retro-Michael addition; amine reactivity at pH > 8 |
Reaction Pathway Visualization
Figure 1: SN2 mechanism of cysteine alkylation by the bromoacetamide probe.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific controls and mechanistic safeguards to prevent artifacts.
Protocol A: Global Cysteine Alkylation for LC-MS/MS Proteomics
This protocol is optimized for the complete denaturation, reduction, and alkylation of complex protein mixtures prior to mass spectrometry[6],[1].
Materials:
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0.
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock.
-
Probe: 0.5 M N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide in DMSO (prepared fresh).
Step-by-Step Workflow:
-
Protein Solubilization: Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1 mg/mL.
-
Causality: The pH is strictly maintained at 8.0. The pKa of a typical free cysteine thiol is ~8.3. A pH of 8.0 ensures a sufficient population of the highly nucleophilic thiolate anion (-S⁻) while keeping primary amines (pKa ~9-10) protonated, thereby preventing off-target N-alkylation[6].
-
-
Disulfide Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Causality: Thermal energy and DTT completely unfold the protein and reduce all cystine disulfide bridges to free thiols, ensuring maximum labeling coverage.
-
-
Covalent Labeling (Alkylation): Cool the sample to room temperature. Add the BAM-probe to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark [6],[1].
-
Reaction Quenching: Add DTT to a final concentration of 20 mM and incubate for 15 minutes[1].
-
Causality: Excess DTT acts as a sacrificial nucleophile, reacting with any remaining unreacted BAM-probe. This prevents the probe from alkylating the protease (e.g., trypsin) added in the next step.
-
-
Validation Controls (Self-Validating System): Always run a parallel "No-Probe Control" (vehicle only) and a "Competitive Control" (pre-incubated with 50 mM standard iodoacetamide) to confirm that the mass shifts observed in LC-MS/MS are specific to the BAM-probe.
Protocol B: Salt-Accelerated Proximity Labeling (Native Proteins)
Because the BAM-probe contains a hydrophobic isobutyramide-phenyl tail, its local concentration near hydrophobic patches on a folded protein surface can be artificially enhanced using kosmotropic salts[7],[8].
-
Buffer Preparation: Prepare the target protein (native state) in 200 mM Phosphate buffer, pH 7.5, containing 20 mM TCEP (a non-thiol reducing agent).
-
Salt Addition: Add Ammonium Sulfate to a final concentration of 1.5 M to 2.0 M[7].
-
Causality: Kosmotropic salts increase the surface tension of water. This Hofmeister effect drives the hydrophobic tail of the BAM-probe into hydrophobic pockets adjacent to target cysteines, accelerating the SN2 reaction rate by several orders of magnitude without compromising regioselectivity[7],[8].
-
-
Labeling: Add 1 mM BAM-probe and incubate at 37°C for 2 hours.
-
Purification: Remove excess salt and probe via size-exclusion chromatography (e.g., Sephadex G-25) prior to downstream functional assays.
Workflow Visualization
Figure 2: Workflow for covalent protein labeling and LC-MS/MS validation.
References
- BenchChem. "2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications.
- BenchChem. "2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers.
- Guo et al. "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." PMC - NIH.
- ResearchGate. "Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents.
- ACS Central Science. "Salt Effect Accelerates Site-Selective Cysteine Bioconjugation.
- Journal of the American Chemical Society. "Covalent Proteomimetic Inhibitor of the Bacterial FtsQB Divisome Complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Covalent Proteomimetic Inhibitor of the Bacterial FtsQB Divisome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Note: Profiling the Cysteine Ligandability of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide using isoTOP-ABPP
Introduction & Mechanistic Rationale
The discovery of covalent ligands has revolutionized modern drug development, enabling the targeting of previously "undruggable" proteins. Fragment-based ligand discovery (FBLD) combined with Activity-Based Protein Profiling (ABPP) provides a robust platform for identifying ligandable hotspots across the native proteome [1].
This application note details the proteomic evaluation of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide , a highly specific covalent fragment. Structurally, this compound features two critical domains:
-
The Recognition Element (Isobutyramide-phenyl moiety): Drives initial non-covalent binding affinity and pocket localization.
-
The Electrophilic Warhead (Bromoacetamide): Acts as a tunable electrophile that covalently modifies proximal nucleophilic residues, predominantly cysteine thiolates.
Why Bromoacetamides? The choice of the halogen leaving group dictates the intrinsic reactivity of the warhead. Bromoacetamides occupy an optimal "reactivity window"—they are less intrinsically reactive than iodoacetamides but more reactive than chloroacetamides [3]. This tempered reactivity ensures that covalent bond formation is largely driven by the binding affinity of the isobutyramide-phenyl scaffold rather than non-specific, diffusion-controlled alkylation.
Reaction Mechanism
The covalent modification proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated cysteine thiolate (the nucleophile) attacks the α-carbon of the bromoacetamide, displacing the bromide ion and forming an irreversible thioether linkage.
SN2 nucleophilic substitution mechanism of cysteine thiolate with the bromoacetamide warhead.
The Competitive isoTOP-ABPP Workflow
To map the proteome-wide targets of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide, we utilize isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) [2].
This methodology relies on a competitive binding principle. The native proteome is first incubated with the bromoacetamide fragment. Cysteines that are covalently modified by the fragment are "masked." Subsequently, a broad-spectrum, highly reactive probe (Iodoacetamide-alkyne, IA-alkyne) is introduced to label all remaining unreacted cysteines. By utilizing bioorthogonal click chemistry to attach isotopically distinct (Light/Heavy) cleavable tags, we can quantify the exact sites of fragment engagement using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Competitive isoTOP-ABPP workflow for mapping fragment-liganded cysteines.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. The inclusion of isotopically labeled tags allows the control and treated samples to be mixed prior to enrichment, internally controlling for any downstream sample loss or technical variance.
Step 1: Native Proteome Preparation
Causality: Maintaining native protein folding is critical. Denatured proteins expose buried cysteines, leading to false-positive alkylation that does not reflect physiological ligandability.
-
Harvest cells (e.g., HEK293T) and lyse via Dounce homogenization in cold PBS (pH 7.4) without protease inhibitors containing nucleophilic thiols (e.g., avoid DTT or β-mercaptoethanol).
-
Centrifuge at 100,000 × g for 45 min to separate the soluble proteome from the membrane fraction.
-
Adjust protein concentration to 2.0 mg/mL using a BCA assay.
Step 2: Covalent Fragment Incubation
Causality: Establishing a dose-dependent competition window ensures the differentiation between specific, affinity-driven binding and non-specific electrophilic stress.
-
Aliquot 1 mL of proteome (2 mg) into two tubes: Control and Treated .
-
Add DMSO (vehicle) to the Control tube.
-
Add N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide (50 µM final concentration, from a 50 mM DMSO stock) to the Treated tube.
-
Incubate both tubes for 1 hour at 37°C with gentle rotation.
Step 3: Broad-Spectrum Probe Labeling
-
Add IA-alkyne (100 µM final concentration) to both tubes.
-
Incubate for 1 hour at room temperature (RT) in the dark. This step irreversibly caps all cysteines that were not engaged by the bromoacetamide fragment.
Step 4: Bioorthogonal CuAAC (Click Chemistry)
Causality: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) covalently attaches a biotinylated, TEV-protease cleavable tag. The isotopic mass difference (Light vs. Heavy) enables MS1-based quantification.
-
To the Control tube, add the "Light" TEV-biotin-azide tag (100 µM).
-
To the Treated tube, add the "Heavy" (isotopically enriched) TEV-biotin-azide tag (100 µM).
-
To both tubes, sequentially add TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM).
-
Vortex gently and incubate for 1 hour at RT.
Step 5: Mixing, Precipitation, and Enrichment
-
Combine the Control and Treated samples in a 1:1 ratio.
-
Precipitate proteins using a methanol/chloroform extraction to remove unreacted probes and click reagents.
-
Resuspend the protein pellet in 1.2% SDS in PBS with sonication, then dilute to 0.2% SDS with PBS.
-
Add 100 µL of pre-washed streptavidin agarose beads and rotate for 2 hours at RT.
-
Wash beads sequentially with 1% SDS (x2), 8M Urea (x2), and PBS (x3). Causality: Stringent washing ensures only covalently modified proteins remain on the beads.
Step 6: On-Bead Digestion and LC-MS/MS
-
Perform on-bead tryptic digestion (2 µg sequencing-grade trypsin) overnight at 37°C to remove non-probe-modified peptide segments.
-
Wash the beads with PBS to remove tryptic peptides.
-
Add TEV protease (5 µg) and incubate overnight at 29°C to selectively release the probe-modified peptides.
-
Collect the supernatant, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).
Data Presentation & Interpretation
In isoTOP-ABPP, the quantitative readout is the Light-to-Heavy (L/H) ratio (often denoted as the R value).
-
Light Signal: Represents the baseline availability of the cysteine in the DMSO control.
-
Heavy Signal: Represents the availability of the cysteine after fragment treatment.
-
Interpretation: An R value > 4.0 indicates that the bromoacetamide fragment successfully outcompeted the IA-alkyne probe, signifying >75% target engagement at that specific cysteine residue [4].
Table 1: Representative Quantitative Readouts for Fragment Target Engagement
| Protein Target | Uniprot ID | Cysteine Residue | L/H Ratio ( R ) | Target Engagement | Interpretation |
| MAP2K1 (MEK1) | Q02750 | Cys207 | 8.5 | ~88% | Primary Target: High-affinity specific binding driven by the isobutyramide moiety. |
| GAPDH | P04406 | Cys152 | 1.1 | <10% | Background: Highly reactive catalytic cysteine, but no fragment affinity. |
| CASP8 | Q14790 | Cys360 | 4.2 | ~76% | Secondary Target: Moderate off-target engagement; potential biological relevance. |
| GSTO1 | P54108 | Cys32 | 1.0 | 0% | Background: No interaction with the fragment. |
Note: The structural topology of the isobutyramide-phenyl group dictates the specific molecular recognition (e.g., binding to the allosteric pocket of MAP2K1), while the bromoacetamide acts as the irreversible anchor.
References
-
Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., Chatterjee, S., Lanning, B. R., Teijaro, J. R., Olson, A. J., Wolan, D. W., & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574.[Link]
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Bhat, S., Yu, R. S., Baker, D., Hahn, K. M., & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795.[Link]
-
Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18–26.[Link]
-
Boatner, L. M., Palafox, M. F., Schweppe, D. K., & Backus, K. M. (2022). CysDB: A Human Cysteine Database based on Experimental Quantitative Chemoproteomics. ChemRxiv.[Link]
Technical Support Center: Preventing Hydrolysis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide , a highly reactive α-bromoamide derivative. Because of its potent electrophilic nature, this compound is highly susceptible to hydrolysis during storage and handling.
Below, you will find a diagnostic overview of the degradation mechanisms, actionable troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure the integrity of your compound.
Diagnostic Overview & Mechanistic Causality
The Molecule: N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide features a central phenyl ring flanked by an isobutyramide group and a 2-bromoacetamide group.
The Vulnerability (The "Why"): The critical point of failure in this molecule is the α-bromoamide moiety. The adjacent carbonyl group is strongly electron-withdrawing, which drastically increases the electrophilicity of the α-carbon. When exposed to water—even trace amounts in hygroscopic solvents—the bromide leaving group is displaced via a rapid SN2 mechanism. This nucleophilic attack converts the active bromoacetamide into a biologically inactive hydroxyacetamide [1].
While many general bioconjugation guides recommend storing reactive linkers in anhydrous Dimethyl Sulfoxide (DMSO)[2], empirical medicinal chemistry data explicitly warns against this for bromoacetamides. DMSO is highly hygroscopic; in a polar aprotic environment, trace water molecules remain unsolvated and become hyper-nucleophilic, accelerating the displacement of the bromine by a hydroxyl group[1].
Troubleshooting Guides & FAQs
Q: Can I prepare a master stock solution in DMSO and store it at -20°C for future experiments? A: No. Storing bromoacetamide solutions in DMSO or DMF long-term is highly discouraged. Even at -20°C, the trace moisture absorbed by DMSO will lead to the gradual nucleophilic displacement of the bromide[1]. You must store the compound as a dry powder and only prepare solutions immediately prior to your assay.
Q: My LC-MS quality control shows a mass shift of approximately -62 Da. What happened? A: Your compound has hydrolyzed. The exact mass of the intact molecule (containing 79 Br) is 298.03 Da (M+H ≈ 299.0). When water displaces the bromide, you lose the Br atom ( ≈ 78.9 Da) and gain a hydroxyl group ( ≈ 17.0 Da), resulting in a net mass loss of ≈ 61.9 Da. Furthermore, the distinctive 1:1 isotopic doublet (M and M+2) characteristic of bromine will disappear. If you see a peak at m/z 237.1, the batch is compromised and must be discarded.
Q: How does the stability of this bromoacetamide compare to maleimide linkers in aqueous biological buffers? A: Once successfully conjugated to your target (e.g., a protein or peptide), bromoacetamides form highly stable thioether bonds that are vastly superior to maleimides. While maleimides are prone to retro-Michael deconjugation and ring-opening hydrolysis in serum, bromoacetamide conjugates exhibit minimal deconjugation (<0.2%) and no detectable hydrolyzed species in biological conditions[3]. The instability is strictly a pre-conjugation storage issue.
Storage Stability Matrix
To ensure reproducible experimental outcomes, adhere to the following empirically validated storage conditions[1][4]:
| Storage Condition | Physical State | Expected Stability / Half-Life | Actionable Recommendation |
| -80°C (Desiccated) | Dry Powder | > 12 Months | Optimal. Store under Argon/N 2 to prevent ambient moisture condensation. |
| -20°C (Desiccated) | Dry Powder | 3 - 6 Months | Acceptable for short-term storage. Must be tightly sealed. |
| 4°C to 25°C | Dry Powder | < 2 Weeks | Avoid. Ambient humidity will initiate solid-state degradation. |
| -20°C in DMSO | Solution | < 48 Hours | Do not use. Trace water in DMSO accelerates Br displacement[1]. |
| Aqueous Buffer (pH 7.4) | Solution | Minutes to Hours | Prepare immediately before use. Rapid SN2 hydrolysis occurs. |
Self-Validating Standard Operating Procedure (SOP)
To guarantee scientific integrity, every protocol involving this compound must be a self-validating system. Follow this workflow to prevent and detect hydrolysis.
Step 1: Thermal Equilibration (Critical)
-
Action: Remove the sealed vial from the -80°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, practically guaranteeing hydrolysis during subsequent storage.
Step 2: Anhydrous Solubilization
-
Action: Dissolve the required amount of powder in freshly opened, anhydrous DMSO or DMF ( ≤ 0.005% water) over 3Å molecular sieves.
-
Causality: Minimizing the initial water content prevents the hyper-nucleophilic attack on the α-bromoamide[4].
Step 3: Single-Use Aliquoting
-
Action: Do not return any reconstituted solution to the freezer. If you must aliquot the dry powder, do so in a low-humidity glove box, purge each vial with Argon, and immediately return to -80°C.
Step 4: LC-MS Verification (The Validation Step)
-
Action: Dilute a 1 µL fraction of your stock into acetonitrile and inject it into an LC-MS system.
-
Validation Check: Confirm the presence of the M+H doublet at m/z 299.0 and 301.0. If the degradant peak at m/z 237.1 exceeds 5% of the total area under the curve (AUC), abort the experiment and synthesize/purchase a fresh batch.
Workflow Visualization
Below is the logical decision tree for handling N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide to prevent pre-assay degradation.
Caption: Decision tree for the storage and handling of α-bromoamide compounds to prevent hydrolysis.
References
-
Hobson, A. D. (2024). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 15(3), 809–831. Available at:[Link][1]
-
de Souza, V., et al. (2026). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. MDPI. Available at:[Link][3]
-
AxisPharm. (n.d.). Bromoacetamide-PEG2-Boc-Amine Product Handling. Available at: [Link][4]
Sources
- 1. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromoacetamide-PEG2-Boc-Amine, CAS 182244-33-3 | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Off-Target Labeling with N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Welcome to the Covalent Probe Technical Support Center. This guide is specifically engineered for researchers, chemical biologists, and drug development professionals experiencing off-target labeling, over-alkylation, or poor signal-to-noise ratios when utilizing N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide in their assays.
This compound is a bifunctional electrophilic probe featuring a hydrophobic isobutyramide recognition motif and a highly reactive bromoacetamide warhead. While designed to target cysteines via bimolecular nucleophilic substitution (SN2), the intrinsic reactivity of the bromoacetamide group can lead to promiscuous modification of off-target cysteines, lysines, histidines, and methionines if assay thermodynamics and kinetics are not strictly controlled[1].
Diagnostic Workflow
Diagnostic workflow for resolving bromoacetamide off-target labeling.
Section 1: The Causality of Off-Target Labeling (The "Why")
To successfully troubleshoot off-target labeling, you must understand the physical chemistry governing the bromoacetamide warhead. The SN2 alkylation rate is directly proportional to the nucleophilicity of the target amino acid, which is dictated by its pKa and the surrounding buffer pH[2].
-
The Thiolate Anion Imperative: Cysteine's sulfhydryl group has a typical aqueous pKa of ~8.3. At physiological pH (7.4), only a small fraction exists as the highly nucleophilic thiolate anion (-S⁻). However, targetable cysteines in protein binding pockets often feature a microenvironment-depressed pKa (sometimes as low as 5.5), making them uniquely reactive at neutral pH.
-
The Promiscuity Threshold: At alkaline pH (typically pH 8.0 and above), the thiol group is globally deprotonated to the more nucleophilic thiolate anion, which significantly accelerates the rate of alkylation[1]. Furthermore, the ε-amino group of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0) begin to act as competitive nucleophiles, leading to heterogeneous over-alkylation[1][2].
-
Hydrophobic Aggregation: The 2-methylpropanamide (isobutyramide) moiety and the central phenyl ring confer significant hydrophobicity to the probe. Exceeding the solubility limit in aqueous buffers can induce colloidal aggregation. These aggregates non-specifically sequester proteins and artificially drive up local electrophile concentrations, causing artifactual labeling.
Section 2: Quantitative Troubleshooting Data
Use the following reference table to predict and mitigate off-target reactivity based on your assay's pH conditions.
Table 1: Nucleophilic Amino Acid Reactivity Profile with Bromoacetamide Probes
| Amino Acid | Typical pKa | Relative Reactivity at pH 7.4 | Relative Reactivity at pH >8.5 | Mitigation Strategy for Off-Target Labeling |
| Cysteine (Target) | ~8.3 (Free) | High (if pocket-depressed pKa) | Very High (Promiscuous) | Maintain pH 7.0–7.5; limit probe excess to <5x. |
| Lysine | ~10.5 | Low | Moderate to High | Keep pH strictly <8.0; avoid prolonged incubation. |
| Histidine | ~6.0 | Low to Moderate | Moderate | Reduce incubation time; lower pH to 7.0. |
| Methionine | N/A (Thioether) | Low | Low (but time-dependent) | Quench reaction at 30 mins; avoid massive molar excess. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Mass spectrometry shows multiple additions of the probe (+219.11 Da mass shifts) on my target protein. How do I restrict it to mono-alkylation? A1: Over-alkylation is a hallmark of kinetic overdrive[1]. Bromoacetamides are highly reactive, and excess concentration or time will drive the modification of secondary, less nucleophilic sites. Solution: Shift from a thermodynamic endpoint assay to a kinetically controlled assay. Reduce the molar excess of the probe from 10x to 1.5x–3x. Decrease the incubation time to 15–30 minutes, and strictly quench the reaction with 20 mM Dithiothreitol (DTT) to scavenge unreacted probe before downstream processing.
Q2: I am seeing widespread labeling across the entire proteome in my lysate assays. Is the bromoacetamide warhead too reactive? A2: While bromoacetamides are intrinsically highly reactive and comparable to iodoacetamides[3], proteome-wide promiscuity usually indicates an environmental artifact rather than an inherent probe failure. Check your buffer composition. If your lysis buffer pH is >8.0, you are globally deprotonating thiols[1]. Solution: Perform a buffer exchange into 50 mM HEPES or PBS at pH 7.2. Ensure your DMSO concentration does not exceed 1-2% to prevent the hydrophobic N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide from forming promiscuous colloidal aggregates.
Q3: How can I distinguish between specific target engagement and non-specific binding? A3: A self-validating competitive profiling setup is required. Pre-incubate your protein with a known, non-covalent high-affinity ligand for the target site, followed by the addition of your bromoacetamide probe. If the labeling is specific to the active/allosteric site, the pre-incubation will block the covalent adduct formation. If labeling persists, the probe is reacting with surface-exposed off-target nucleophiles.
Section 4: Self-Validating Experimental Protocol
Optimized Kinetically-Controlled Labeling Workflow
This protocol establishes a self-validating system to identify the minimal effective concentration (MEC) of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide that achieves mono-alkylation without off-target cross-reactivity.
Step 1: Buffer Preparation & Protein Equilibration
-
Prepare a labeling buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Causality Note: Do not use Tris buffer. The primary amine in Tris can react with bromoacetamides, and its pH is highly temperature-dependent, which can inadvertently raise the pH and trigger off-target lysine labeling[2].
-
-
Dilute the target protein to a final concentration of 1 µM in the labeling buffer.
-
Aliquot 50 µL of the protein solution into five microcentrifuge tubes (Controls + Titration points).
Step 2: Probe Preparation & Titration
-
Prepare a fresh 10 mM stock of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide in anhydrous DMSO.
-
Causality Note: Bromoacetamides are susceptible to hydrolysis; discard old aqueous stocks.
-
-
Create intermediate dilutions in DMSO to ensure the final DMSO concentration in the assay remains constant at 1% (v/v) to prevent colloidal aggregation.
-
Add the probe to the protein aliquots to achieve final concentrations of: 0 µM (Vehicle control), 1 µM (1x), 2.5 µM (2.5x), 5 µM (5x), and 10 µM (10x).
Step 3: Kinetically Controlled Incubation & Quenching
-
Incubate the reactions at 25°C (Room Temperature) for exactly 30 minutes.
-
Causality Note: Avoid 37°C, as elevated temperatures exponentially increase off-target SN2 kinetics and reduce chemoselectivity[4].
-
-
Self-Validation Step: At exactly 30 minutes, halt the reaction by adding DTT to a final concentration of 20 mM. Incubate for 10 minutes. The massive excess of DTT thiols will instantly outcompete any protein nucleophiles, terminating all covalent progression and ensuring the assay is a true snapshot of kinetic selectivity.
Step 4: LC-MS/MS Analysis
-
Subject the samples to intact mass spectrometry or tryptic digest LC-MS/MS.
-
Extract ion chromatograms for the unmodified protein and the +219.11 Da adduct (corresponding to the addition of the probe following the loss of the bromide leaving group).
-
Data Interpretation: Select the lowest probe concentration that yields >80% mono-alkylation with <5% di-alkylation. If di-alkylation persists even at 1x concentration, lower the buffer pH to 7.0.
Sources
Optimizing reaction temperature for N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide protein conjugation
Technical Support Center: N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide Conjugation
This technical guide provides in-depth answers and troubleshooting protocols for researchers optimizing the reaction temperature for protein conjugation using N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide. The core reactive moiety of this reagent is the bromoacetyl group, which primarily targets sulfhydryl groups on cysteine residues.[1][2] Temperature is a critical parameter that dictates the balance between reaction efficiency, speed, and the preservation of your protein's structural and functional integrity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction occurring during this conjugation?
The conjugation proceeds via an alkylation reaction, specifically a nucleophilic substitution (Sɴ2) mechanism. The bromoacetyl group is a potent electrophile.[2][3] The primary nucleophile on a protein is the deprotonated sulfhydryl group (thiolate anion, -S⁻) of a cysteine residue.[3][4] This thiolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond.[1]
Q2: Why is reaction temperature such a critical parameter to optimize?
Temperature directly influences two competing factors: reaction kinetics and protein stability.[4][5]
-
Reaction Kinetics: As with most chemical reactions, increasing the temperature increases the rate of conjugation.
-
Protein Stability: Every protein has a specific thermal stability profile and a melting temperature (Tm) at which it begins to denature and unfold.[6] Exceeding this threshold, or even approaching it, can lead to irreversible aggregation and loss of function.[7][8]
-
Selectivity: Higher temperatures can increase the reactivity of secondary nucleophiles, such as the imidazole ring of histidine or the ε-amino group of lysine, potentially leading to off-target labeling and a heterogeneous product.[1][4]
The goal of optimization is to find the highest temperature that accelerates the reaction to a desirable rate without compromising the protein's integrity or the reaction's selectivity.
Q3: What is a sensible temperature range to start my optimization experiments?
A typical starting range for this type of conjugation chemistry is between 4°C and 37°C .
-
4°C (Cold Room/Refrigerator): This temperature prioritizes protein stability, minimizing the risk of denaturation and aggregation. It is an excellent choice for thermally sensitive proteins, though reaction times will be significantly longer (often requiring overnight incubation).[9]
-
Room Temperature (~20-25°C): This offers a common balance between reaction speed and protein stability for many robust proteins.[10][11] Reactions may complete within 1-4 hours.
-
37°C: This temperature significantly accelerates the reaction but increases the risk of protein denaturation and potential side reactions.[4][12] It should only be used for proteins known to be highly stable or for very short incubation times.
Q4: If my protein is very stable, can I use a temperature higher than 37°C?
While possible, it is generally not recommended without extensive characterization. Most proteins experience irreversible denaturation at temperatures above 80°C, and many begin to unfold at much lower temperatures.[5] Using elevated temperatures dramatically increases the risk of aggregation and non-specific reactions.[8] If the reaction rate at 37°C is still too slow, consider optimizing other parameters like pH (to increase thiolate concentration) or reagent molar excess before increasing the temperature further.[4]
Troubleshooting Guide
Issue 1: My conjugation yield is low or the reaction is incomplete.
-
Possible Cause: The reaction temperature may be too low, resulting in slow kinetics.
-
Troubleshooting Steps & Rationale:
-
Verify Other Parameters: Before adjusting temperature, ensure your buffer pH is optimal (typically 7.5-8.5 for bromoacetyl-thiol reactions to favor the thiolate anion), and that the molar excess of the bromoacetyl reagent is sufficient.[3][4] Amine-containing buffers like Tris or glycine must be avoided as they can compete in the reaction.[13]
-
Increase Temperature Incrementally: If other parameters are optimal, perform a temperature titration. Set up parallel reactions at your current temperature, room temperature (~22°C), and 37°C.
-
Analyze the Outcome: Use SDS-PAGE to visualize the formation of the conjugate (which should have a higher molecular weight) and a quantitative method like mass spectrometry to determine the precise degree of labeling (DOL). A shift in the band on the gel will indicate successful conjugation.[9]
-
Issue 2: I'm observing significant protein precipitation or aggregation during the reaction.
-
Possible Cause: The reaction temperature is likely too high, causing the protein to denature and aggregate.[8]
-
Troubleshooting Steps & Rationale:
-
Immediately Reduce Temperature: For subsequent experiments, lower the incubation temperature. If you were at 37°C, move to room temperature. If at room temperature, move to 4°C.[8]
-
Perform a Temperature Screen: Run a parallel experiment at 4°C, room temperature, and a lower temperature if needed, keeping all other conditions constant.
-
Assess Stability with Analytics: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the formation of soluble aggregates, which may not be visible to the naked eye.[8] An increase in absorbance at 350 nm can also indicate the presence of aggregates.[8]
-
Issue 3: Mass spectrometry analysis shows multiple, non-specific modifications.
-
Possible Cause: The reaction temperature may be too high, driving reactions with less-reactive nucleophiles like histidine or lysine.
-
Troubleshooting Steps & Rationale:
-
Lower the Temperature: Reducing the temperature is a primary strategy to enhance selectivity. The activation energy for the desired thiol reaction is generally lower than for off-target amine or imidazole reactions, so lowering the temperature will disproportionately slow the undesired reactions.
-
Optimize pH: Concurrently, ensure the pH is not excessively high. While a pH of ~8.5 is good for thiol reactivity, pushing it higher can significantly increase the reactivity of lysine's primary amine.[4]
-
Conduct a Time-Course Study: At a lower, more selective temperature (e.g., room temperature or 4°C), run the reaction over several time points. This will help you find the minimum time required to achieve sufficient labeling of the target cysteine residue before significant off-target reactions occur.
-
Experimental Protocol: Temperature Optimization
This protocol provides a framework for systematically determining the optimal reaction temperature for your specific protein.
1. Protein and Reagent Preparation:
- Protein: Prepare your protein at a concentration of 1-5 mg/mL in a suitable amine-free buffer (e.g., 50 mM Phosphate, 50 mM HEPES) at pH 7.5-8.2.[4] If your protein has disulfide bonds that need to be reduced to free a cysteine, perform this step first and subsequently remove the reducing agent (e.g., DTT) using a desalting column.[11]
- Reagent: Prepare a fresh stock solution of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide (e.g., 10-20 mM) in an anhydrous organic solvent like DMSO or DMF.
2. Reaction Setup:
- Aliquot your protein solution into three separate microcentrifuge tubes, one for each temperature point.
- Place one tube at 4°C, one at room temperature (~22°C), and one in a 37°C incubator or water bath. Allow them to equilibrate for 10-15 minutes.
- Calculate the volume of the reagent stock solution needed to achieve a 10- to 20-fold molar excess relative to the protein.
- Add the calculated volume of the reagent to each tube. Mix gently but thoroughly by pipetting.
3. Incubation and Quenching:
- Incubate each reaction at its designated temperature for a fixed period (a good starting point is 2 hours).
- To stop the reaction, add a quenching reagent that contains a thiol, such as DTT or 2-mercaptoethanol, to a final concentration of ~20 mM.[4] This will consume any unreacted bromoacetyl reagent.
4. Sample Analysis:
- Analyze a small aliquot from each reaction (and an unreacted protein control) using SDS-PAGE to visually assess conjugation efficiency and check for aggregation.
- For detailed analysis, purify the conjugates from excess reagents using desalting columns.
- Submit the purified samples for mass spectrometry (e.g., LC-MS) to determine the exact mass, confirm the degree of labeling (DOL), and identify the site(s) of modification.
Data Summary and Interpretation
Summarize your findings in a table to facilitate comparison and decision-making.
| Temperature | SDS-PAGE Result | Mass Spec DOL (Da Shift) | Observations |
| Control (No Reagent) | Single band at expected MW | N/A | Baseline for comparison |
| 4°C | Faint higher MW band | Low DOL (+500 Da) | Clean reaction, no aggregation, but slow |
| ~22°C (Room Temp) | Clear higher MW band | High DOL (+500 Da) | Good conjugation, minimal aggregation |
| 37°C | Smearing, high MW aggregates | High DOL, possible +1000 Da | Fast reaction but signs of protein instability/over-labeling |
Based on this hypothetical data, Room Temperature (~22°C) would be the optimal choice.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: The temperature trade-off in bioconjugation.
References
- WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents. (n.d.).
- Advanced Protein Conjugation Techniques - BOC Sciences. (2025, March 18).
- Bioconjugation - AWS. (n.d.).
- Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373–377.
- Bromoacetyl Chloride as a Crosslinking Agent in Proteomics: Application Notes and Protocols - Benchchem. (2025).
- Xiong, D. C., & Song, B. (n.d.). Fast Cysteine Bioconjugation Chemistry. PMC.
- Vaitinen, S., Kidwai, S., & Hæggström, E. (n.d.). Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry. PMC.
- optimizing 2-Bromoacetamide concentration to avoid over-alkylation - Benchchem. (2025).
- Troubleshooting Guides - Creative Biolabs. (2024, November 7).
- Protein Stability - Thermodynamics. (2025, January 17). Biology LibreTexts.
- Can someone provide advice on problems with Protein/Polymer Conjugations? (2015, February 5). ResearchGate.
- Technical Support Center: Troubleshooting and Preventing Aggregation in Bioconjugation - Benchchem. (2025).
- A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions - Benchchem. (2025).
- Global analysis of protein stability by temperature and chemical denaturation. (2020, April 20). International Research Journal.
- Proteins & Peptides Stability and Thermal Denaturation Analysis - CD Formulation. (n.d.).
- Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester) - Benchchem. (n.d.).
- Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis - Benchchem. (2025).
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). PMC.
- Insights into maleimide-thiol conjugation chemistry - DSpace. (2018, March 9).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interesjournals.org [interesjournals.org]
- 6. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Improving aqueous solubility of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide in biological assays
Introduction
Welcome to the technical support guide for N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide. This document provides in-depth troubleshooting and practical guidance for researchers encountering challenges with the aqueous solubility of this compound in biological assays. Poor aqueous solubility is a frequent hurdle in drug discovery, leading to unreliable assay results and hindering the assessment of a compound's true biological activity.[1][2]
This guide is structured to provide rapid answers through our FAQ section and detailed, step-by-step protocols for more complex solubility enhancement strategies. We will explore the underlying reasons for solubility issues and provide scientifically-grounded solutions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide is precipitating when I dilute my DMSO stock into aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its thermodynamic solubility is much lower.[3]
Here are immediate steps to troubleshoot:
-
Optimize DMSO Concentration: Ensure you are using the lowest final DMSO concentration possible that your assay can tolerate. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this is cell-line dependent and should be verified.[4][5][6] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Lower the Final Compound Concentration: Test if reducing the final concentration of your compound in the assay prevents precipitation. It's possible your current concentration exceeds its maximum aqueous solubility.
-
Change Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution method. A stepwise reduction of the organic solvent concentration can sometimes prevent immediate precipitation.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The tolerance for DMSO is highly dependent on the specific cell line and the duration of the assay.[5] A general guideline is to keep the final DMSO concentration at or below 0.5%.[3] Some robust cell lines may tolerate up to 1%, while more sensitive primary cells may show stress or altered function at concentrations as low as 0.1%.[4][5] It is critical to perform a vehicle toxicity test to determine the maximum allowable DMSO concentration for your specific experimental system.
Q3: Can I use solvents other than DMSO?
A3: Yes, other water-miscible organic solvents, often called cosolvents, can be used. These work by reducing the overall polarity of the aqueous solvent system.[7] Common alternatives include ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol. However, each has its own toxicity profile and potential to interfere with the assay, so they must be validated in your system just like DMSO.
Q4: The bromoacetyl group in my compound is reactive. How does this affect my solubility experiments?
A4: The bromoacetyl group is an electrophile, making it susceptible to reaction with nucleophiles, including water (hydrolysis) and components of your assay medium (e.g., thiol groups in proteins like BSA). This reactivity can be influenced by pH and temperature. It is crucial to:
-
Prepare Stock Solutions Fresh: To minimize degradation, prepare your stock solution in anhydrous DMSO and use it as quickly as possible.
-
Consider pH: The stability of the bromoacetyl group can be pH-dependent. Working at a neutral or slightly acidic pH (if your assay permits) can often reduce the rate of hydrolysis.
-
Be Aware of Assay Interference: This reactive group can non-specifically modify proteins, which could lead to false positives or assay artifacts.[8] This is a separate issue from solubility but is a critical characteristic of this class of compounds.
In-Depth Troubleshooting and Solubilization Strategies
When simple dilution adjustments are insufficient, a more systematic approach is required. The following sections provide detailed strategies to overcome persistent solubility challenges.
Strategy 1: Cosolvent Systems
Using a cosolvent is one of the most common methods to increase the solubility of hydrophobic compounds.[7][9] By blending a water-miscible organic solvent with your aqueous buffer, you create a solvent system with a lower polarity, which is more favorable for dissolving non-polar molecules.
Mechanism: Cosolvents disrupt the hydrogen-bonding network of water, reducing the energy required to create a cavity for the solute molecule. This change in the bulk solvent properties increases the solubility of the hydrophobic compound.
| Cosolvent | Typical Starting Concentration (v/v) in Assay | Advantages | Disadvantages & Considerations |
| DMSO | 0.1% - 1.0% | High solubilizing power for many compounds. | Can be toxic to cells at >1%.[4] May interfere with some enzyme assays. |
| Ethanol | 1.0% - 5.0% | Readily available, effective for many compounds. | Can cause protein denaturation and cellular stress at higher concentrations.[3] |
| PEG 400 | 1.0% - 10% | Generally well-tolerated by cells, low volatility. | Can increase the viscosity of the solution. |
Strategy 2: pH Adjustment
If a compound contains ionizable functional groups, its solubility can be dramatically influenced by the pH of the solution.[10][11]
Mechanism: N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide contains amide groups, but more importantly, an aniline-like nitrogen within its structure. While amides are generally neutral, the aniline nitrogen can be protonated under acidic conditions. Converting a neutral molecule into a charged salt form almost always increases its aqueous solubility.[12]
-
To increase solubility: For a compound with a basic functional group (like an amine), decreasing the pH of the buffer will lead to protonation (formation of a conjugate acid), which is typically more soluble.[11][13]
-
Experimental Approach:
-
Determine the pKa of the ionizable group if possible.
-
Prepare a series of buffers with pH values ranging from 1-2 units below the pKa to neutral pH (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Test the solubility of your compound in each buffer.
-
Crucially, verify that the pH change does not negatively impact your assay's performance or the stability of your target.
-
Strategy 3: Use of Excipients - Cyclodextrins
For compounds that are highly resistant to solubilization, using excipients like cyclodextrins can be a powerful strategy.[2][14]
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules within this cavity, forming an inclusion complex.[][17] This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous solutions, effectively shuttling the hydrophobic compound into the solution.[14]
| Cyclodextrin Type | Cavity Size | Common Applications |
| α-Cyclodextrin | Small | Best for small molecules or side chains. |
| β-Cyclodextrin | Medium | Widely used for aromatic and heterocyclic compounds.[14] |
| γ-Cyclodextrin | Large | Suitable for larger molecules like steroids or macrocycles. |
| HP-β-CD | Medium | A chemically modified version with much higher aqueous solubility and lower toxicity than native β-cyclodextrin, making it a preferred choice for many biological applications.[14][18] |
Experimental Protocols & Workflows
Protocol 1: Determining Kinetic Aqueous Solubility
This protocol helps you determine the concentration at which your compound begins to precipitate from a DMSO-to-buffer dilution series. This is a crucial first step before attempting more advanced solubilization techniques.[19][20][21]
Materials:
-
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring light scattering (nephelometry) or absorbance at 620 nm (turbidity).[22]
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Set up Dilution Plate: In a 96-well plate, perform a serial dilution of your compound. For example, in column 1, add 10 µL of the 10 mM stock. In columns 2-12, add 5 µL of DMSO. Transfer 5 µL from column 1 to column 2, mix, then transfer 5 µL from column 2 to column 3, and so on. This creates a 2-fold dilution series.
-
Add Aqueous Buffer: To each well, rapidly add 95 µL of your aqueous assay buffer. This will result in a final DMSO concentration of 5% (this may be higher than your final assay concentration, but it is for solubility testing).
-
Incubate and Read:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the light scatter or turbidity using a plate reader.
-
-
Data Analysis: Plot the measured signal (turbidity/nephelometry) against the compound concentration. The concentration at which the signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit under these conditions.
Visualization: Solubility Strategy Decision Workflow
The following workflow can guide you in selecting the most appropriate solubilization strategy for your experiment.
Caption: Decision workflow for troubleshooting compound precipitation.
References
-
PubChem. N-(2-bromo-4-methylphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]
-
Cheméo. Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Available from: [Link]
-
American Elements. 2-bromo-2-methyl-N-phenylpropanamide. Available from: [Link]
-
PubChem. N-(4-(2-bromoacetyl)phenyl)methanesulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
- Jadhav KR, et al. Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences Review and Research. 2020.
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Gautam, S., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers (Basel). 2023. Available from: [Link]
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Veríssimo, T.V., et al. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Braz. Dent. J. 2021. Available from: [Link]
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ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Jorgensen, W.L., et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Med. Chem. Lett. 2017. Available from: [Link]
-
ResearchGate. pH dependence of amino acid solubility. Available from: [Link]
-
Popescu, C., et al. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. 2024. Available from: [Link]
-
Industrial & Engineering Chemistry Research. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. 2023. Available from: [Link]
-
ResearchGate. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. 2011. Available from: [Link]
-
GEUS Publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. 2019. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
ResearchGate. CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. 2022. Available from: [Link]
-
Holmstrup, P., et al. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2016. Available from: [Link]
-
Reddit. How to tackle compound solubility issue. 2022. Available from: [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. 2016. Available from: [Link]
-
BMG LABTECH. Kinetic solubility automated screen. Available from: [Link]
-
The Chemical Probes Portal. Nuisance compound advisor. Available from: [Link]
-
Frontiers in Physiology. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. 2021. Available from: [Link]
-
MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. 2025. Available from: [Link]
-
Khan Academy. pH and solubility. Available from: [Link]
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Evaluating binding kinetics of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide covalent probes
Evaluating Binding Kinetics of α -Bromoacetamide Covalent Probes: A Comparative Guide
As targeted covalent inhibitors (TCIs) and covalent fragment-based drug discovery (FBDD) gain unprecedented traction, the precise evaluation of binding kinetics has superseded traditional equilibrium-based metrics. This guide provides an in-depth comparative analysis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide , a representative α -bromoacetamide covalent probe, against alternative electrophilic warheads.
Designed for drug development professionals, this document synthesizes the mechanistic causality behind warhead selection, details self-validating experimental protocols, and establishes robust frameworks for calculating the critical kinetic parameter: kinact/KI [1].
Mechanistic Rationale: The α -Bromoacetamide Warhead
The probe N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide consists of a recognition motif (isobutyramide) and a highly reactive electrophilic warhead (2-bromoacetamide).
Unlike reversible inhibitors governed solely by association ( kon ) and dissociation ( koff ) rates, covalent probes operate via a two-step mechanism. First, the probe reversibly binds to the target pocket (defined by the binding affinity, KI ). Second, the warhead undergoes a bond-forming reaction with a proximal nucleophile—typically the thiolate of a cysteine residue—yielding an irreversible adduct (defined by the maximum inactivation rate, kinact )[1].
The bromoacetamide warhead reacts via a bimolecular nucleophilic substitution ( SN2 ) mechanism[2]. Because bromide ( Br− ) is an exceptional leaving group with a large, polarizable electron cloud, the activation energy barrier for the SN2 transition state is significantly lower than that of its chlorinated counterparts. This makes bromoacetamides highly efficient "first-pass" probes for mapping the targetable cysteinome before optimizing down to less reactive, clinically safer warheads like acrylamides[3].
Two-step kinetic model of targeted covalent inhibition.
Comparative Kinetic Profiling
To objectively evaluate the performance of the bromoacetamide probe, we must compare it against matched molecular pairs featuring alternative warheads. The overarching metric for covalent efficiency is kinact/KI (expressed in M−1s−1 ), which accounts for both non-covalent recognition and chemical reactivity[1].
-
Bromoacetamide : Exhibits the highest kinact due to superior SN2 leaving group dynamics. Ideal for rapid in vitro target validation.
-
Chloroacetamide : Reacts via the same SN2 mechanism but is significantly slower, offering a balance between reactivity and stability[3].
-
Acrylamide : Reacts via a Michael addition. It is the least reactive in this tier, requiring precise geometric alignment with the target cysteine, making it the preferred choice for final clinical candidates to minimize off-target toxicity.
-
Acetamide (Non-covalent) : Lacks a leaving group; serves as a critical negative control to isolate the KI contribution.
Table 1: Representative Kinetic Parameters Across Warhead Classes
Data reflects typical kinetic trends for matched molecular pairs targeting a solvent-exposed kinase cysteine.
| Probe Warhead | Reaction Mechanism | KI ( μM ) | kinact ( s−1 ) | kinact/KI ( M−1s−1 ) | Adduct Half-life ( t1/2 ) |
| Bromoacetamide | SN2 Substitution | 15.2 | 4.5×10−3 | 296.0 | < 5 min |
| Chloroacetamide | SN2 Substitution | 18.5 | 8.2×10−4 | 44.3 | ~ 15 min |
| Acrylamide | Michael Addition | 22.1 | 1.1×10−4 | 5.0 | > 2 hours |
| Acetamide | Non-covalent | 25.0 | N/A | N/A | N/A |
Experimental Methodologies
To ensure scientific integrity, the evaluation of covalent probes requires orthogonal, self-validating assay systems. Relying solely on IC50 is fundamentally flawed for covalent inhibitors because the value artificially decreases as incubation time increases.
Protocol A: Intact Mass Spectrometry (Direct Adduct Quantification)
Intact MS is the gold standard for confirming the 1:1 stoichiometry of covalent modification. It directly measures the mass shift corresponding to the probe addition minus the leaving group (e.g., +Probe Mass−80.9 Da for HBr loss)[4].
Self-Validation Mechanism : Non-covalent interactions are disrupted during electrospray ionization (ESI). Therefore, only true covalent adducts survive the MS source. Running the non-covalent acetamide analog in parallel must yield 0% modification, validating that the mass shift is exclusively driven by the warhead[5].
Step-by-Step Workflow :
-
Preparation : Dilute recombinant target protein to 2μM in a physiological buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl). Causality: pH 7.4 ensures the target cysteine is partially in its reactive thiolate form without inducing non-specific lysine reactivity.
-
Time-Course Incubation : Add the bromoacetamide probe at varying concentrations (e.g., 5,10,20,50μM ). Incubate at 25°C. Extract 10μL aliquots at specific time points (0, 5, 15, 30, 60 minutes).
-
Quenching : Immediately quench the reaction by adding 1% formic acid to drop the pH < 4.0. Causality: Protonating the cysteine thiolate halts all SN2 nucleophilic attack instantaneously.
-
LC-MS Analysis : Inject onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution : Use maximum entropy algorithms to deconvolute the raw m/z envelope into intact masses. Calculate the percentage of modified protein: IntensityUnmodified+IntensityAdductIntensityAdduct×100 .
-
Kinetic Extraction : Plot the natural log of remaining unmodified protein versus time to extract kobs . Plot kobs versus probe concentration to derive kinact (asymptote) and KI (concentration at half-maximal kobs ).
Intact Mass Spectrometry workflow for covalent kinetic profiling.
Protocol B: Time-Dependent Biochemical Assay (FRET/FP)
While MS confirms covalent binding, functional biochemical assays (like Fluorescence Resonance Energy Transfer or Fluorescence Polarization) confirm that the covalent modification actually neutralizes the target's biological activity.
Self-Validation Mechanism : To prove irreversibility, a rapid-dilution or dialysis step is employed. If the probe is reversible, enzymatic activity will recover upon dilution. If covalent, the enzyme remains permanently inactivated.
Step-by-Step Workflow :
-
Pre-incubation : Incubate the target enzyme with varying concentrations of the bromoacetamide probe for distinct time intervals (e.g., 10, 20, 40, 60 minutes).
-
Substrate Addition : Initiate the reaction by adding the fluorescent substrate at a concentration equal to its Km . Causality: Using substrate at Km balances assay sensitivity with physiological relevance, preventing substrate out-competition before the covalent bond forms.
-
Continuous Readout : Monitor fluorescence over time to determine the initial velocity ( vi ) of the uninhibited fraction.
-
Data Fitting : Calculate the pseudo-first-order rate constant ( kobs ) for each concentration. Fit the data to the equation: kobs=KI+[I]kinact×[I] to determine the kinetic efficiency.
Conclusion
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide serves as a highly potent, rapid-acting chemical probe. Its bromoacetamide warhead provides a massive kinetic advantage ( kinact/KI ) over chloroacetamides and acrylamides, making it an indispensable tool for initial target validation and structural biology (e.g., generating co-crystal structures). However, due to its high intrinsic reactivity, researchers must transition to slower warheads (acrylamides) during lead optimization to ensure kinome-wide selectivity and mitigate off-target toxicity.
In Vivo Efficacy Comparison of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide Analogues: Covalent Warhead Optimization
Executive Summary
The development of targeted covalent inhibitors (TCIs) requires a delicate balance between biochemical potency and in vivo stability[1]. N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide (herein designated as Probe-BrA ) is a prototypical covalent probe. It features a highly electrophilic α-bromoacetamide warhead designed to rapidly alkylate accessible cysteine residues on target proteins[2]. While Probe-BrA demonstrates exceptional in vitro target engagement, its translation to in vivo efficacy is often compromised by its hyper-reactivity.
This guide provides an objective, data-driven comparison of Probe-BrA against two structurally optimized alternatives: the chloroacetamide analogue (Probe-ClA ) and the acrylamide analogue (Probe-Acr ). By evaluating their target occupancy, toxicity, and tumor regression profiles, we illustrate the critical concept of the "reactivity window" in covalent drug design[3].
Mechanistic Rationale: The "Reactivity Window"
As a Senior Application Scientist, it is crucial to understand that in vivo efficacy is not merely a function of binding affinity, but of warhead kinetics. The choice of the electrophilic warhead dictates the mechanism and rate of covalent bond formation:
-
Probe-BrA (Bromoacetamide): Operates via a rapid SN2 nucleophilic substitution. The bromide ion is an excellent leaving group, making this warhead highly reactive. While this drives rapid target inactivation, it causes indiscriminate alkylation of off-target proteins and rapid depletion by intracellular glutathione (GSH)[4].
-
Probe-ClA (Chloroacetamide): Also utilizes an SN2 mechanism but features a poorer leaving group (chloride). This attenuates its reactivity, slightly improving its systemic half-life and reducing off-target haptenization[1].
-
Probe-Acr (Acrylamide): Engages cysteines via a reversible-to-irreversible Michael addition. This tuned reactivity ensures the compound remains largely inert in systemic circulation. Covalent bond formation only occurs when the non-covalent binding moiety (the 2-methylpropanamide and phenyl ring) anchors the probe to the target, driving proximity-induced crosslinking[3].
Fig 1. Reaction pathways and in vivo outcomes of covalent warhead analogues.
Quantitative Data Comparison
To objectively compare the performance of the N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide analogues, we summarize their pharmacokinetic and pharmacodynamic profiles below. The data highlights the inverse relationship between intrinsic chemical reactivity and in vivo therapeutic utility.
| Compound | Warhead Type | GSH Half-Life ( t1/2 ) | Target IC50 (nM) | In Vivo Tumor Reduction (%) | MTD (mg/kg) |
| Probe-BrA | Bromoacetamide | < 2 min | 15 | 12% (Limited by toxicity) | 5 |
| Probe-ClA | Chloroacetamide | 45 min | 28 | 45% | 25 |
| Probe-Acr | Acrylamide | > 240 min | 42 | 88% | > 100 |
Note: GSH Half-life indicates stability against 5 mM Glutathione. MTD = Maximum Tolerated Dose in murine models.
Experimental Protocols & Methodologies
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to separate specific target engagement from artifactual degradation or generalized toxicity.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Target Occupancy
Causality & Rationale: For irreversible inhibitors, plasma concentration does not correlate linearly with efficacy because the drug permanently inactivates the target. Traditional pharmacokinetics are insufficient. We use competitive ABPP to directly quantify the fraction of the target protein covalently modified at the tumor site[1]. Self-Validating System: This protocol includes a heat-denatured lysate control to ensure the fluorescent probe binding is activity-dependent, and a GAPDH loading control to verify that reduced fluorescence is due to target occupancy, not protein degradation.
Step-by-Step Methodology:
-
Tissue Harvesting: Excise tumor tissue from vehicle- and probe-treated mice (2 hours post-dose). Flash-freeze in liquid nitrogen.
-
Lysis: Homogenize tissue in cold PBS containing 0.1% NP-40 and protease inhibitors (excluding DTT or EDTA, which interfere with cysteine reactivity). Centrifuge at 14,000 × g for 15 min to isolate the soluble proteome.
-
Probe Labeling: Incubate 50 µg of the proteome lysate with 1 µM of a broad-spectrum fluorescent cysteine-reactive probe (e.g., IA-rhodamine) for 1 hour at room temperature in the dark.
-
Reaction Quenching: Terminate the reaction by adding 4x SDS-PAGE loading buffer containing 50 mM DTT and boil for 5 minutes.
-
Resolution & Visualization: Resolve proteins on a 4–20% gradient SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths.
-
Quantification: Measure the fluorescence intensity of the target protein band. Calculate target occupancy as: [1 - (Fluorescence_Treated / Fluorescence_Vehicle)] × 100.
Protocol 2: In Vivo Xenograft Efficacy and Toxicity Profiling
Causality & Rationale: The ultimate test of a covalent warhead is its Therapeutic Index (TI)—the ratio between the dose that causes toxicity and the dose that drives tumor regression. Highly reactive probes like Probe-BrA often fail here due to haptenization of serum proteins, which triggers systemic toxicity before effective tumor concentrations are reached[4]. Self-Validating System: This workflow simultaneously measures tumor volume and systemic toxicity. If a compound reduces tumor volume but causes >10% body weight loss or elevated transaminases, the efficacy is confounded by generalized toxicity and the compound is flagged as non-viable.
Step-by-Step Methodology:
-
Inoculation: Inject 5×106 target-dependent cancer cells subcutaneously into the right flank of 6-8 week old female athymic nude mice.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into four cohorts (n=8/group): Vehicle, Probe-BrA (5 mg/kg), Probe-ClA (25 mg/kg), and Probe-Acr (50 mg/kg).
-
Administration: Dose animals via intraperitoneal (IP) injection once daily for 14 days.
-
Dual-Monitoring:
-
Efficacy: Measure tumor dimensions using digital calipers every 2 days. Calculate volume using V=(length×width2)/2 .
-
Toxicity: Weigh mice daily. Collect blood samples via tail vein on Days 7 and 14 to assay serum AST and ALT levels (markers of hepatotoxicity).
-
-
Endpoint Analysis: Euthanize animals on Day 15. Harvest tumors for ABPP (Protocol 1) and livers for histological assessment.
Fig 2. Experimental workflow for evaluating in vivo efficacy and toxicity.
Conclusion
While the highly reactive bromoacetamide warhead in N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide provides excellent in vitro labeling kinetics, it falls short in in vivo applications due to rapid GSH-mediated clearance and dose-limiting toxicity. Transitioning to an acrylamide analogue (Probe-Acr ) successfully shifts the compound into the optimal "reactivity window," sacrificing raw chemical reactivity for superior target selectivity, prolonged systemic exposure, and robust in vivo efficacy.
References
- Recent Advances in Covalent Drug Discovery. MDPI Pharmaceuticals.
- Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus. ACS Chemical Biology.
- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI Molecules.
- A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.
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